molecular formula C15H10O5 B13408506 3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one

3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one

Cat. No.: B13408506
M. Wt: 272.25 g/mol
InChI Key: TZBJGXHYKVUXJN-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Genistein-2’,6’-d2 is a deuterated form of genistein, a naturally occurring isoflavone predominantly found in soy products. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The deuterium atoms in Genistein-2’,6’-d2 replace the hydrogen atoms at the 2’ and 6’ positions, which can enhance its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Genistein-2’,6’-d2 typically involves the incorporation of deuterium atoms into the genistein molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst . Another approach involves the use of deuterated reagents in the synthesis of genistein from its precursors.

Industrial Production Methods

Industrial production of Genistein-2’,6’-d2 follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms at the desired positions. The final product is then purified using standard techniques such as chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Genistein-2’,6’-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Genistein-2’,6’-d2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Genistein-2’,6’-d2

The deuterated form, Genistein-2’,6’-d2, offers enhanced stability and bioavailability compared to its non-deuterated counterpart. This makes it particularly valuable in research and therapeutic applications where prolonged activity and reduced metabolic degradation are desired .

Biological Activity

3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one is a phenolic compound that belongs to the class of flavonoids. Its structure includes multiple hydroxyl groups, which are known to contribute to various biological activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H10O5
  • CAS Number : 71317061
  • Chemical Structure : Chemical Structure

Antioxidant Activity

Research indicates that flavonoids possess significant antioxidant properties. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals. Studies have shown that this compound exhibits a higher antioxidant capacity compared to other flavonoids due to its unique structural features.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various in vitro studies. For instance:

  • In RAW264.7 macrophage cells, this compound significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α when stimulated with lipopolysaccharides (LPS) .
Compound NO Production Inhibition (%) IL-6 Production Inhibition (%) TNF-α Production Inhibition (%)
This compound50% at 20 μM60% at 20 μM55% at 20 μM

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In studies against human colorectal adenocarcinoma cell lines, it exhibited significant cytotoxicity:

Cell Line IC50 (µM)
HCT11625
SW48030

These results indicate that the compound may have potential as an anticancer agent.

Study on Antioxidant and Antimicrobial Properties

A comprehensive study evaluated the antioxidant and antimicrobial properties of various flavonoids including this compound. The findings revealed that it exhibited substantial antimicrobial activity against several bacterial strains and fungi, suggesting its potential use in food preservation and therapeutic applications .

Clinical Evaluations

Clinical trials have yet to be conducted specifically for this compound; however, related flavonoids have shown promise in reducing oxidative stress markers in patients with chronic diseases. Future studies are needed to establish direct clinical relevance.

Properties

Molecular Formula

C15H10O5

Molecular Weight

272.25 g/mol

IUPAC Name

3-(2,6-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D

InChI Key

TZBJGXHYKVUXJN-QDNHWIQGSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O

Origin of Product

United States

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